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Compound of Interest

Compound Name:
5-Bromo-2,3-dihydro-1H-

pyrrolo[2,3-b]pyridine

Cat. No.: B039096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the regioselective bromination of

7-azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) to yield 5-bromo-7-azaindoline. This key

intermediate is valuable in the synthesis of various pharmacologically active compounds. The

presented protocol is based on established synthetic methods, offering high yield and purity.

Introduction
7-Azaindoline and its derivatives are important scaffolds in medicinal chemistry. The

introduction of a bromine atom at the 5-position of the 7-azaindoline ring system provides a

versatile handle for further functionalization through cross-coupling reactions, enabling the

synthesis of a diverse range of molecules for drug discovery programs. Direct bromination of

the aromatic 7-azaindole can be challenging and may lead to a mixture of products. A more

controlled and regioselective approach involves the bromination of the saturated 7-azaindoline

ring. This application note details a robust protocol for this transformation.

Data Presentation
The following table summarizes the quantitative data for the described experimental protocol

for the synthesis of 5-bromo-7-azaindoline.
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Parameter Value

Starting Material
7-Azaindoline (2,3-dihydro-1H-pyrrolo[2,3-

b]pyridine)

Brominating Agent Hydrogen Bromide and Hydrogen Peroxide

Solvent Dichloromethane

Reaction Temperature 25-30°C

Product 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Yield 95.6%[1]

Purity (by LC) ≥99%[1]

Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the bromination

of 7-azaindoline.
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Caption: Experimental workflow for the synthesis of 5-bromo-7-azaindoline.

Experimental Protocol
This protocol describes the synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Materials:

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline)
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48% Hydrobromic acid (HBr)

20% Hydrogen peroxide solution (H2O2)

Dichloromethane (CH2Cl2)

Saturated aqueous sodium bisulfite solution (NaHSO3)

Water (H2O)

Reaction flask

Stirring apparatus

Dropping funnel

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a suitable reaction flask, combine 16.8 g (0.14 mol) of 2,3-dihydro-1H-

pyrrolo[2,3-b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of methylene

chloride. Stir the mixture thoroughly.[1]

Bromination: Maintain the temperature of the reaction mixture between 25-30°C and slowly

add 20.20 g of 20% hydrogen peroxide solution dropwise.[1]

Quenching and Work-up: After the addition is complete, neutralize the resulting mixture by

adding 60 g of saturated aqueous sodium bisulfite solution until the red color of the reaction

solution completely disappears. Transfer the mixture to a separatory funnel and allow the

layers to separate.[1]

Extraction and Washing: Collect the organic phase and wash it with 200 g of water.[1]

Product Isolation: Recover the dichloromethane solvent from the organic phase by distillation

to obtain 26.6 g of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[1]
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Characterization:

The final product can be characterized by standard analytical techniques such as Liquid

Chromatography (LC) to confirm its purity. The expected yield is approximately 95.6% with a

purity of ≥99%.[1]

Safety Precautions
All experimental procedures should be performed in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should

be worn at all times.

Hydrobromic acid and hydrogen peroxide are corrosive and should be handled with care.

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin

contact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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